molecular formula C5H8N4S. HCl B194847 1-(4-Methyl-1,3-thiazol-2-yl)guanidine hydrochloride CAS No. 100599-91-5

1-(4-Methyl-1,3-thiazol-2-yl)guanidine hydrochloride

Cat. No. B194847
M. Wt: 192.67 g/mol
InChI Key: AYUMBOOFVFTIOJ-UHFFFAOYSA-N
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Description

“1-(4-Methyl-1,3-thiazol-2-yl)guanidine hydrochloride” is a chemical compound with the molecular formula C5H7ClN4S.ClH . It is a substance with a molecular weight of 227.12 . The compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 227.12 . Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Electronic Structure Analysis

  • The electronic structure of compounds with a 2-(thiazol-2-yl)guanidine unit, often erroneously represented as 1-(thiazol-2-yl)guanidine, was explored using quantum chemical studies. These compounds are characterized by divalent N(I) oxidation state and show properties of hidden ::N(←L)R character (Bhatia et al., 2012).

Electrochemical Studies

  • Investigations on the electroactivity of guanidine derivatives, such as S-[(2-Guanidino-thiazol-4-yl)methyl]isothiourea hydrochloride, showed their potential as electrocatalysts. This is based on their adsorption and electron transfer properties (Skrzypek & Lewkowski, 2011).

Antimicrobial Applications

  • Certain guanidine derivatives, like 1,3-di methyl substituted guanidines, have shown promising antibacterial and antifungal activities. This includes effectiveness against bacteria like E. coli and fungi such as Aspergillus Niger (Rawat & Mehra, 2016).

Synthesis Methods

  • Research on the synthesis of novel guanidine derivatives via microwave-assisted techniques has been conducted. These compounds have demonstrated significant antibacterial and antifungal properties, offering potential as new drug candidates (Dabholkar & Parab, 2011).

Crystal Structure Analysis

  • Studies have been conducted on the crystal structure of compounds containing the guanidine fragment, providing insights into their molecular arrangement and interactions, such as hydrogen bonds and weak π–π stacking interactions (He et al., 2012).

Antiviral Activity

  • Some guanidine hydrochloride derivatives have been identified as selective inhibitors of enterovirus replication, targeting specific regions in nonstructural proteins (De Palma et al., 2008).

Metabolite Profiling

  • Metabolism of thiamethoxam, a compound containing guanidine, was studied in different plant cultures, revealing the formation of various metabolites and highlighting organ-specific differences in metabolism (Karmakar et al., 2009).

properties

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S.ClH/c1-3-2-10-5(8-3)9-4(6)7;/h2H,1H3,(H4,6,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUMBOOFVFTIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380221
Record name N''-(4-Methyl-1,3-thiazol-2-yl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylthiazol-2-ylguanidine hydrochloride

CAS RN

100599-91-5
Record name N''-(4-Methyl-1,3-thiazol-2-yl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 100599-91-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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